

Cacalol: A Comprehensive Technical Guide on its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Cacalol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpene **Cacalol**, a natural product with significant therapeutic potential. The document details its core physical and chemical properties, outlines key experimental methodologies for its study, and visualizes its primary signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

Cacalol is a sesquiterpene that has been isolated from various plant species, including *Cacalia delphiniifolia*, *Psacalium decompositum*, and *Ligularia virgaurea*[1][2][3][4]. It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3][5].

Quantitative Data Summary

The fundamental physicochemical properties of **Cacalol** are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₁₈ O ₂	[4][6]
Molecular Weight	230.30 g/mol	[4]
Exact Mass	230.130679813 Da	[4]
IUPAC Name	(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol	[4]
CAS Number	24393-79-1	[4][6]
Appearance	Solid powder	[6]
Solubility	Soluble in DMSO.	[6]
Elemental Analysis	C: 78.23%, H: 7.88%, O: 13.89%	[6]

Experimental Protocols

This section details the methodologies employed in the isolation, synthesis, and biological evaluation of **Cacalol**, providing a framework for researchers to replicate and build upon existing studies.

Isolation of Cacalol

Cacalol has been successfully isolated from natural sources. A common procedure involves solvent extraction from the roots and rhizomes of plants like *Psacalium decompositum*.

- Protocol: Hexane Extraction from *Psacalium decompositum*[5][7]
 - Plant Material Preparation: The roots and rhizomes of the plant are collected, dried, and ground into a fine powder.
 - Extraction: The powdered material is subjected to extraction with hexane.
 - Isolation: The resulting hexane extract contains a mixture of compounds, from which **Cacalol** and its related sesquiterpene, cacalone, are isolated using chromatographic

techniques.

- Identification: The structure and identity of the isolated **Cacalol** are confirmed through analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectral data[8].

Chemical Synthesis of Cacalol

Several synthetic routes for **Cacalol** have been developed[9]. A concise seven-step synthesis is outlined below.

- Protocol: Concise Synthesis of (+/-)-**Cacalol**[10]
 - Ortho-lithiation and Alkylation: 4-methylanisole undergoes ortho-lithiation followed by alkylation with 5-iodo-1-pentene.
 - Intramolecular Friedel-Crafts Alkylation: The product from the previous step is treated to induce an intramolecular Friedel-Crafts alkylation, yielding 5-methoxy-1,8-dimethyltetralin.
 - Formylation: The tetralin derivative is formylated at the 6-position.
 - Baeyer-Villiger Oxidation and Hydrolysis: The formylated compound undergoes Baeyer-Villiger oxidation, and the resulting formate is hydrolyzed to produce 6-hydroxy-5-methoxy-1,8-dimethyltetralin.
 - Alkylation: The phenolic hydroxyl group is alkylated using chloroacetone.
 - Cyclodehydration: The resulting product undergoes cyclodehydration to form **Cacalol** methyl ether.
 - Deprotection: The final step involves the deprotection of the aryl methyl ether to yield **Cacalol**.

Biological Activity Assays

The therapeutic potential of **Cacalol** has been investigated through various biological assays.

- Protocol: Anti-proliferative and Apoptosis Induction in Breast Cancer Cells[1][2][11]

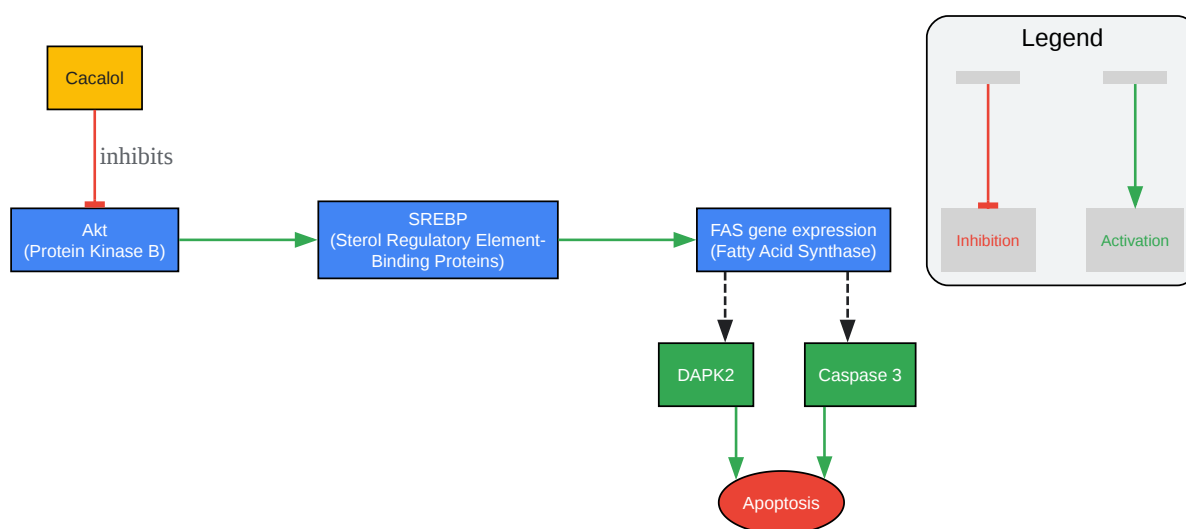
- Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of **Cacalol** (e.g., 35 μ M) for specified time periods (e.g., 48 hours).
- Western Blot Analysis: Cell lysates are collected and subjected to Western blotting to analyze the protein expression levels of key signaling molecules such as FAS, SREBP-1, phospho-Akt (p-Akt), and total Akt. β -tubulin is typically used as a loading control.
- qRT-PCR Analysis: To assess gene expression, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qRT-PCR) for the FAS gene.
- Apoptosis Detection: Apoptosis is quantified through methods such as TUNEL staining or flow cytometry analysis of cells stained with Annexin V and propidium iodide. Activation of key apoptotic proteins like DAPK2 and caspase 3 is also measured[1][2][3].
- Protocol: Anti-inflammatory Activity Assessment[5][7]
 - TPA-Induced Mouse Ear Edema Model: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ears of mice to induce inflammation.
 - Treatment: **Cacalol**, dissolved in a suitable vehicle, is administered topically to the mouse ears. Indomethacin is often used as a positive control.
 - Evaluation: The anti-inflammatory effect is quantified by measuring the reduction in ear edema (e.g., by weighing ear punches) in the **Cacalol**-treated group compared to the control group. The activity is typically dose-dependent.

Mechanism of Action and Signaling Pathways

Cacalol exerts its anticancer effects through multiple mechanisms. The most well-documented is its modulation of the Akt-SREBP-FAS signaling pathway in breast cancer cells[1][2]. Additionally, a novel mechanism involving the inhibition of tubulin polymerization has been described[12].

Modulation of the Akt-SREBP-FAS Pathway

In breast cancer cells, **Cacalol** significantly suppresses the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway[1]. This leads to a downstream reduction in the transcriptional activation of the Fatty Acid Synthase (FAS) gene[1][2]. The inhibition of FAS expression results in the induction of apoptosis through the activation of pro-apoptotic proteins DAPK2 and caspase 3[1][2][3].



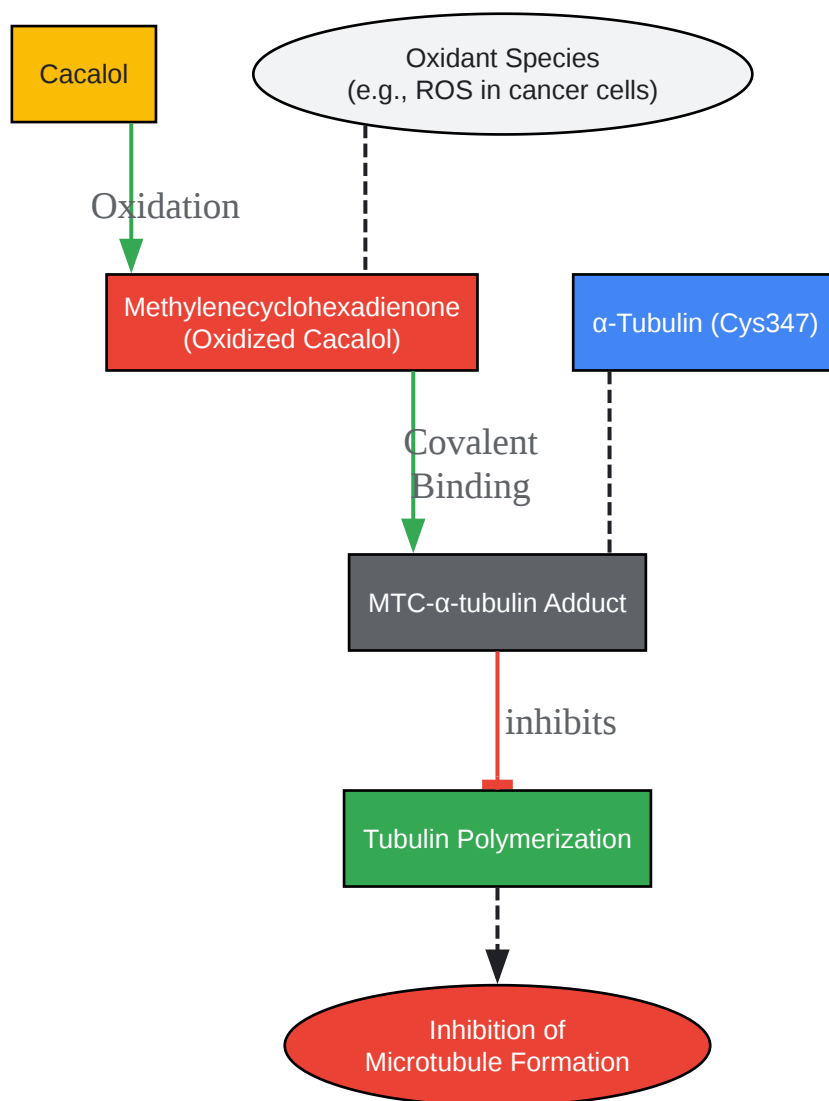
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Caption: **Cacalol**'s inhibition of the Akt-SREBP-FAS signaling pathway.

Inhibition of Tubulin Polymerization

A secondary mechanism of action for **Cacalol** involves its interaction with the tubulin-microtubule system[12]. In the highly oxidative environment characteristic of cancer cells, **Cacalol** is converted to an oxidized form, methylenecyclohexadienone[12]. This species then covalently binds to the Cys347 residue in α -tubulin. This irreversible binding inhibits tubulin

polymerization, disrupts microtubule dynamics, and ultimately contributes to the anticancer effects of the compound[12].



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Caption: **Cacalol**'s mechanism of tubulin polymerization inhibition.

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- To cite this document: BenchChem. [Cacalol: A Comprehensive Technical Guide on its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218255#physical-and-chemical-properties-of-cacalol]

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